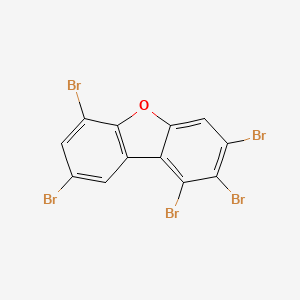
1,2,3,6,8-Pentabromo-dibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6,8-Pentabromo-dibenzofuran is a polybrominated dibenzofuran, a class of organic compounds characterized by the presence of multiple bromine atoms attached to a dibenzofuran moiety. This compound has the molecular formula C₁₂H₃Br₅O and a molecular weight of 562.672 g/mol . Polybrominated dibenzofurans are known for their persistence in the environment and potential toxic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6,8-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The bromination reaction is monitored closely to prevent over-bromination and to maximize the yield of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,6,8-Pentabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.
Reduction Reactions: The bromine atoms can be reduced to form less brominated dibenzofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻). The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol (EtOH).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include dibenzofuran derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include dibenzofuran derivatives with higher oxidation states.
Reduction Reactions: Products include less brominated dibenzofuran derivatives.
Aplicaciones Científicas De Investigación
1,2,3,6,8-Pentabromo-dibenzofuran has several scientific research applications, including:
Environmental Chemistry: Studying the persistence and degradation of polybrominated dibenzofurans in the environment.
Toxicology: Investigating the toxic effects of polybrominated dibenzofurans on living organisms.
Analytical Chemistry: Developing analytical methods for detecting and quantifying polybrominated dibenzofurans in environmental samples.
Material Science: Exploring the use of polybrominated dibenzofurans in the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,6,8-Pentabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify harmful substances . This pathway is crucial for understanding the toxicological effects of polybrominated dibenzofurans.
Comparación Con Compuestos Similares
1,2,3,6,8-Pentabromo-dibenzofuran can be compared with other polybrominated dibenzofurans, such as:
1,2,3,7,8-Pentabromo-dibenzofuran: Similar in structure but with bromine atoms at different positions.
1,2,3,6,9-Pentabromo-dibenzofuran: Another isomer with bromine atoms at different positions.
1,2,3,6,7-Pentabromo-dibenzofuran: Differently substituted isomer with comparable chemical reactivity and applications.
The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity and interaction with biological targets.
Propiedades
Número CAS |
617707-98-9 |
|---|---|
Fórmula molecular |
C12H3Br5O |
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
1,2,3,6,8-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-5-9-8(18-12(5)7(15)2-4)3-6(14)10(16)11(9)17/h1-3H |
Clave InChI |
OWGWMEKSWJIYNM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C3=C(C(=C(C=C3O2)Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


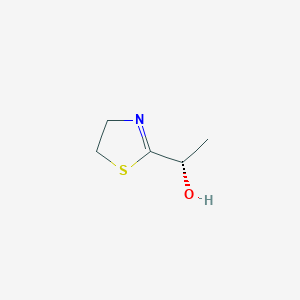

![2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12573380.png)
![Ethanone, 2-[(S)-methylsulfinyl]-1-phenyl-](/img/structure/B12573383.png)
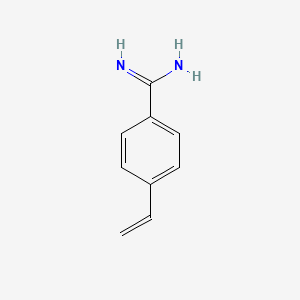
![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-dioxolane](/img/structure/B12573407.png)
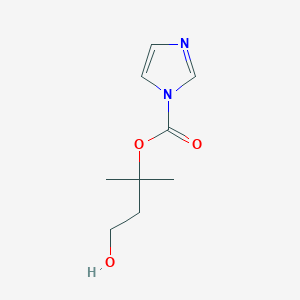
![2-[(1,5-Diazocan-1-yl)methyl]phenol](/img/structure/B12573429.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate](/img/structure/B12573435.png)
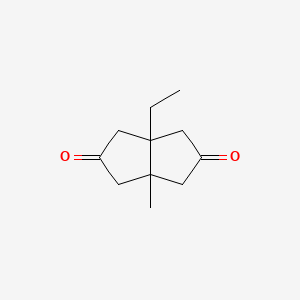
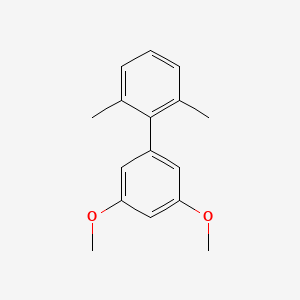
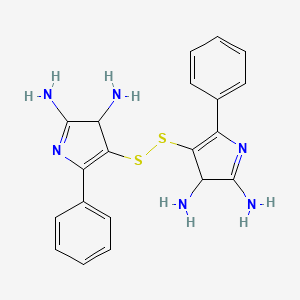
![N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide](/img/structure/B12573466.png)
![1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12573469.png)
